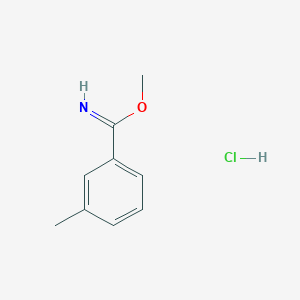
Methyl 3-methylbenzenecarboximidate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methylbenzenecarboximidate;hydrochloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure and reactivity, making it a valuable compound for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylbenzenecarboximidate;hydrochloride typically involves the reaction of 3-methylbenzonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or distillation .
化学反应分析
Types of Reactions
Methyl 3-methylbenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted imidates. These products are valuable intermediates in the synthesis of more complex organic compounds .
科学研究应用
Methyl 3-methylbenzenecarboximidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of Methyl 3-methylbenzenecarboximidate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The pathways involved in these reactions are often complex and depend on the specific context of the reaction .
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 3-methylbenzenecarboximidate;hydrochloride include:
- Ethyl 3-methylbenzenecarboximidate;hydrochloride
- Methyl benzenecarboximidate;hydrochloride
- Methyl 4-methylbenzenecarboximidate;hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
属性
CAS 编号 |
39739-51-0 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC 名称 |
methyl 3-methylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-4-3-5-8(6-7)9(10)11-2;/h3-6,10H,1-2H3;1H |
InChI 键 |
KPHLBFRLSPSRJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


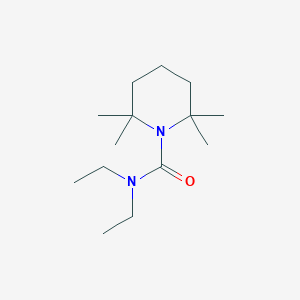
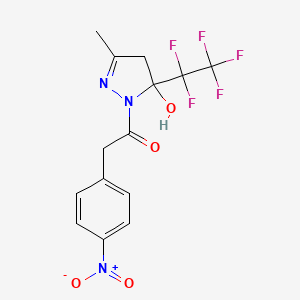
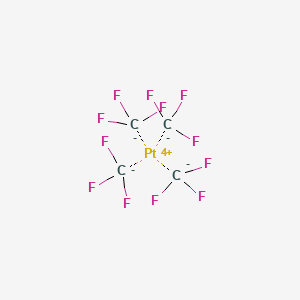
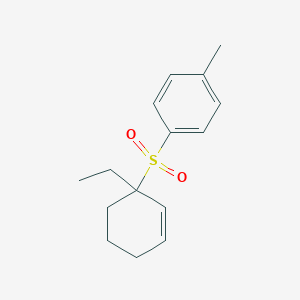
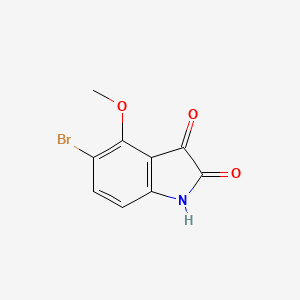
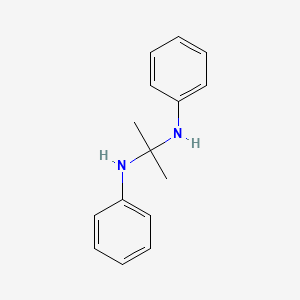
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
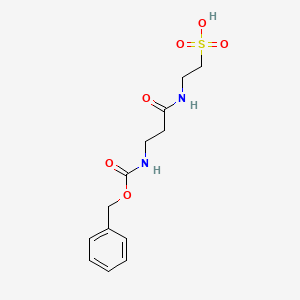
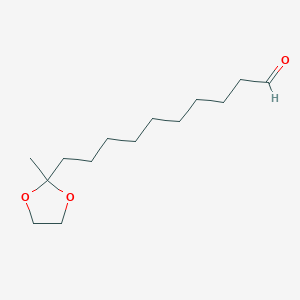
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
